3-Chloro-2-ethyltetrahydro-2h-pyran

Stereoselective synthesis Ring-scission Olefinic alcohols

3-Chloro-2-ethyltetrahydro-2H-pyran (CAS 31535-06-5), also named 3-chloro-2-ethyloxane or trans-3-chloro-2-ethyltetrahydropyran, is a chlorinated tetrahydropyran derivative with molecular formula C7H13ClO and molecular weight 148.63 g/mol. Its structure features a six-membered saturated oxygen heterocycle substituted with a chlorine atom at the 3-position and an ethyl group at the 2-position, establishing a defined stereochemical environment that governs its reactivity in ring-scission and functionalization pathways.

Molecular Formula C7H13ClO
Molecular Weight 148.63 g/mol
CAS No. 31535-06-5
Cat. No. B13105424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-ethyltetrahydro-2h-pyran
CAS31535-06-5
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESCCC1C(CCCO1)Cl
InChIInChI=1S/C7H13ClO/c1-2-7-6(8)4-3-5-9-7/h6-7H,2-5H2,1H3
InChIKeyOZYHIICGFXIVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2-ethyltetrahydro-2H-pyran (CAS 31535-06-5): Sourcing and Structural Identity for Stereoselective Synthesis


3-Chloro-2-ethyltetrahydro-2H-pyran (CAS 31535-06-5), also named 3-chloro-2-ethyloxane or trans-3-chloro-2-ethyltetrahydropyran, is a chlorinated tetrahydropyran derivative with molecular formula C7H13ClO and molecular weight 148.63 g/mol . Its structure features a six-membered saturated oxygen heterocycle substituted with a chlorine atom at the 3-position and an ethyl group at the 2-position, establishing a defined stereochemical environment that governs its reactivity in ring-scission and functionalization pathways [1].

Workflow Stereoselective synthesis of (E)-alkenols
Selection 2-Ethyl-3-chloro substitution pattern
Use Context Preparative ring-scission and NMR stereochemical control

Why 3-Chloro-2-ethyltetrahydro-2H-pyran Cannot Be Replaced by Other Chlorotetrahydropyrans or Tetrahydrofuran Analogs


Generic substitution of 3-chloro-2-ethyltetrahydro-2H-pyran with other chlorinated tetrahydropyrans or five-membered tetrahydrofuran analogs fails due to fundamentally divergent stereoelectronic and conformational properties that dictate reaction outcomes. The tetrahydropyran ring adopts a chair conformation with well-defined axial/equatorial dispositions, whereas tetrahydrofurans undergo rapid pseudorotation, leading to unpredictable stereochemical mixtures during ring-scission [1]. Furthermore, the specific 2-ethyl-3-chloro substitution pattern confers distinct NMR coupling constants (J2a,3a cis ~1.5 Hz; trans ~9.8 Hz) that enable unambiguous stereochemical assignment, a feature absent in 3-chlorotetrahydropyran or 4-chlorotetrahydropyran . These differences directly impact synthetic utility, as the target compound delivers exclusive (E)-alk-4-en-1-ol products upon ring-scission, while tetrahydrofuran analogs produce (Z)/(E) mixtures [2].

Tetrahydrofuran analogs produce (Z)/(E) mixtures due to rapid pseudorotation, unlike exclusive (E)-products from tetrahydropyran.
Other chlorotetrahydropyrans lack diagnostic NMR coupling constants (J₂ₐ,₃ₐ cis/trans), hindering stereochemical assignment.

Quantitative Differentiation of 3-Chloro-2-ethyltetrahydro-2H-pyran Against Key Comparators


Stereoselective Ring-Scission: Exclusive (E)-Alk-4-en-1-ol Formation vs. Tetrahydrofuran (Z)/(E) Mixtures

Ring-scission of cis- or trans-2-alkyl-3-chlorotetrahydropyrans proceeds regioselectively and highly stereoselectively to give exclusively (E)-alk-4-en-1-ols. In contrast, the parallel tetrahydrofuran series yields (Z)/(E)-mixtures, with stereochemical outcome dependent on precursor geometry [1].

Ring-Scission Selectivity
Head-to-head
Exclusive (E)-alk-4-en-1-ol vs. (Z)/(E) mixtures
Supports high-purity (E)-olefin preparation
Tetrahydropyran: 100% (E)-selectivity
Stereoselective synthesis Ring-scission Olefinic alcohols

Magnesium-Mediated Ring-Scission Yield: 84–94% vs. Tetrahydrofuran Analogs

The ring scission of cis- or trans-2-alkyl-3-chlorotetrahydropyrans (R = alkyl, Ph) by freshly prepared magnesium gave (E)-HOCH2CH2CH2CH:CHR exclusively in high yields of 84–94% [1]. This yield range is quantitatively superior to reported yields for analogous tetrahydrofuran ring-scissions under comparable conditions, which typically range from 40–60% [2].

Ring-Scission Yield
Cross-study
84–94% (THP) vs. 40–60% (THF)
May reduce material costs at scale
Mg-mediated conditions
Ring-opening Magnesium Synthetic yield

Stereochemical Assignment by NMR: Diagnostic Coupling Constants (J₂ₐ,₃ₐ cis ~1.5 Hz; trans ~9.8 Hz)

The stereochemistry and conformation of 2-alkyl-3-chlorotetrahydropyrans can be unambiguously analyzed by NMR methods using diagnostic coupling constants: J₂ₐ,₃ₐ cis ~1.5 Hz and J₂ₐ,₃ₐ trans ~9.8 Hz . In contrast, assignments for tetrahydrofuran analogs are made uncertain by pseudorotation, with J₂,₃ values ranging from 2.6–3.6 Hz and 4.3–5.9 Hz without clear stereochemical correlation [1].

NMR Coupling Constants
Head-to-head
J₂ₐ,₃ₐ cis ~1.5 Hz; trans ~9.8 Hz
Enables stereochemical QC
THF analogs: ambiguous assignment
NMR spectroscopy Stereochemistry Conformational analysis

Oxidative Stability: Tetrahydropyran Autoxidation Rate vs. Tetrahydrofuran

Tetrahydropyran (THP) is known to undergo autoxidation much more slowly than tetrahydrofuran (THF). Ab initio and DFT calculations confirm that the six-membered THP ring exhibits significantly lower susceptibility to peroxide formation compared to the five-membered THF ring [1]. This class-level property is retained in substituted derivatives including 3-chloro-2-ethyltetrahydro-2H-pyran.

Autoxidation Rate
Class-level
Slower peroxide formation vs. THF
May support longer shelf-life
Class-level property; verify for derivative
Autoxidation Stability Storage

Validated Application Scenarios for 3-Chloro-2-ethyltetrahydro-2H-pyran Based on Quantitative Evidence


Stereoselective Synthesis of (E)-Alk-4-en-1-ol Intermediates

3-Chloro-2-ethyltetrahydro-2H-pyran serves as a reliable precursor for the exclusive preparation of (E)-alk-4-en-1-ols via regioselective and highly stereoselective ring-scission [1]. This application is supported by quantitative evidence showing exclusive (E)-olefin formation, in contrast to tetrahydrofuran analogs that yield problematic (Z)/(E) mixtures.

Magnesium-Mediated Ring-Opening for High-Yield Synthesis

The compound is optimally employed in magnesium-mediated ring-scission reactions where yields of 84–94% can be consistently achieved [2]. This high efficiency makes it preferable over tetrahydrofuran-based alternatives (40–60% yields) for preparative-scale production of 4-penten-1-ol derivatives.

Analytical Standard for Stereochemical Method Development

With diagnostic NMR coupling constants (J₂ₐ,₃ₐ cis ~1.5 Hz; trans ~9.8 Hz), 3-chloro-2-ethyltetrahydro-2H-pyran functions as a reference standard for developing and validating stereochemical assignment protocols for substituted tetrahydropyrans .

Application
Selection Property
Validation Focus
(E)-Alk-4-en-1-ol synthesis
Tetrahydropyran ring-scission stereoselectivity
(E)-Product identity and isomeric purity
Magnesium-mediated ring-opening
Ring-scission yield efficiency
Yield reproducibility under Mg conditions
Stereochemical method development
Diagnostic NMR coupling constants
Assignment reliability vs. THF analogs

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